(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-yl-propanoyl]amino]propanoyl
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-yl-propanoyl]amino]propanoyl
Brand Name:
Vulcanchem
CAS No.:
158827-34-0
VCID:
VC0234651
InChI:
InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1
SMILES:
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl
Molecular Formula:
C45H57Cl2N9O6
Molecular Weight:
890.9 g/mol
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-yl-propanoyl]amino]propanoyl
CAS No.: 158827-34-0
Main Products
VCID: VC0234651
Molecular Formula: C45H57Cl2N9O6
Molecular Weight: 890.9 g/mol
CAS No. | 158827-34-0 |
---|---|
Product Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-yl-propanoyl]amino]propanoyl |
Molecular Formula | C45H57Cl2N9O6 |
Molecular Weight | 890.9 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;dihydrochloride |
Standard InChI | InChI=1S/C45H55N9O6.2ClH/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;;/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);2*1H/t27-,28+,36+,37-,38-,39+;;/m1../s1 |
Standard InChIKey | ILOHMCCDCAUTQF-JESKXYQHSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl |
SMILES | CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Canonical SMILES | CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl |
Sequence | AXAWFK |
PubChem Compound | 9940988 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume